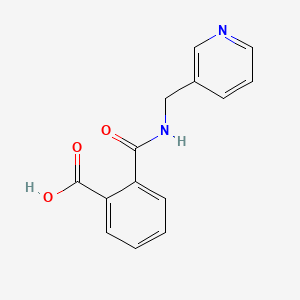

N-Pyridin-3-ylmethyl-phthalamic acid

Description

Contextualizing the Phthalamic Acid Scaffold in Organic and Medicinal Chemistry

Phthalamic acids are derivatives of phthalic acid, an aromatic dicarboxylic acid. The phthalamic acid scaffold serves as a versatile building block in organic synthesis. The presence of both a carboxylic acid and an amide group allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds. jetir.org

In medicinal chemistry, phthalamic acid derivatives have been investigated for a range of biological activities. Acylation of amines with phthalic anhydride (B1165640) readily produces phthalamic acid derivatives, which have been explored for their potential as organic herbicides. jetir.org Further cyclization of these derivatives leads to N-substituted phthalimides, a class of compounds known to exhibit a wide array of biological effects, including antimicrobial, anti-inflammatory, analgesic, and anxiolytic properties. jetir.org

Significance of Pyridine-Containing Compounds in Drug Discovery and Development

The pyridine (B92270) ring is a fundamental heterocyclic structure found in numerous natural products, pharmaceuticals, and agrochemicals. Its presence in a molecule can significantly influence its physicochemical properties and biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can enhance water solubility and interactions with biological targets.

Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anticonvulsant effects. nih.govresearchgate.net The incorporation of a pyridine moiety into a drug candidate is a common strategy in drug design to optimize its efficacy and pharmacokinetic profile.

Overview of Current Research Landscape and Unexplored Potential of N-Pyridin-3-ylmethyl-phthalamic Acid

Currently, the research landscape for this compound itself is not extensively documented in publicly available scientific literature. While the synthesis of N-substituted phthalamic acids is a well-established chemical transformation, specific studies detailing the biological evaluation or material science applications of this particular compound are limited.

The synthesis of this compound can be readily achieved through the reaction of phthalic anhydride with 3-pyridinemethanamine. This reaction is a straightforward nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding phthalamic acid.

The unexplored potential of this compound lies in the synergistic combination of its two core components. The phthalamic acid portion provides a structural backbone with known biological relevance and synthetic versatility. The pyridine-3-ylmethyl group introduces the potential for a range of biological interactions characteristic of pyridine-containing compounds.

Future research could focus on several key areas:

Biological Screening: A thorough investigation of the antimicrobial, antifungal, anti-inflammatory, and anticancer properties of this compound is warranted.

Derivative Synthesis: The carboxylic acid and amide functionalities of the molecule provide handles for further chemical modification, allowing for the creation of a library of derivatives with potentially enhanced or novel biological activities.

Coordination Chemistry: The pyridine nitrogen atom can act as a ligand for metal ions, opening up possibilities for the development of novel coordination complexes with catalytic or material applications.

Given the established importance of both the phthalamic acid and pyridine scaffolds in medicinal chemistry, this compound represents a promising, yet understudied, compound with significant potential for future research and development.

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-3-ylmethylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-13(16-9-10-4-3-7-15-8-10)11-5-1-2-6-12(11)14(18)19/h1-8H,9H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTSHBZADBQZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-Pyridin-3-ylmethyl-phthalamic Acid

A retrosynthetic analysis of this compound simplifies its structure to identify logical precursors. The most apparent disconnection is at the amide bond (a C-N bond), which is a common and reliable bond to form synthetically. This disconnection breaks the molecule into two simpler, commercially available starting materials.

The analysis proceeds as follows:

Target Molecule: this compound

Disconnection: The amide C-N bond is broken.

Synthons: This generates a carboxylic acylium ion synthon on the phthalic acid portion and an amino anion synthon on the pyridin-3-ylmethyl portion.

Synthetic Equivalents: The practical chemical equivalents for these synthons are Phthalic anhydride (B1165640) and Pyridin-3-ylmethanamine (also known as 3-picolylamine). Phthalic anhydride is an ideal electrophile for this transformation, as its reaction with an amine directly yields the desired phthalamic acid structure without the need for coupling agents or the generation of a separate leaving group.

This straightforward analysis establishes the primary and most efficient route for the synthesis of the target molecule.

Key Synthetic Pathways to this compound and its Direct Precursors

The synthesis of this compound is predominantly achieved through the direct reaction of its key precursors, as identified in the retrosynthetic analysis.

The most common and direct method for preparing N-substituted phthalamic acids is through the ring-opening of phthalic anhydride with a primary amine. nih.govnih.gov In the case of this compound, this involves the reaction of phthalic anhydride with pyridin-3-ylmethanamine.

The mechanism involves a nucleophilic acyl substitution where the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride. researchgate.net This leads to the opening of the five-membered anhydride ring to form the amide and a carboxylic acid group, resulting in the final phthalamic acid product.

The reaction is typically carried out in aprotic solvents at room temperature or with gentle heating. fishersci.co.uk The choice of solvent can influence reaction rates. Kinetic studies on the reaction of phthalic anhydride with aniline (B41778) in glacial acetic acid have shown that the solvent can play a complex role in the reaction mechanism. nih.govresearchgate.net

Table 1: Typical Conditions for Phthalic Anhydride Amidation

| Amine Substrate | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|

| Primary Amines (general) | Aprotic Solvents (e.g., DCM, THF) | Room Temperature | General procedure for phthalamic acid synthesis. | fishersci.co.uk |

| Aniline | Glacial Acetic Acid | 30-50 °C | Kinetic studies performed to analyze reaction mechanism. | nih.gov |

| 2-aminomethyl-pyridine | Dimethylformamide (DMF) | Reflux | Used for the synthesis of the corresponding phthalimide (B116566), proceeding through the phthalamic acid intermediate. | nih.gov |

| Amino Acids | Glacial Acetic Acid | Reflux (2 hours) | Direct condensation to form N-phthalimide amino acids. | researchgate.net |

While the reaction with phthalic anhydride is most direct, this compound could theoretically be formed by reacting phthalic acid with pyridin-3-ylmethanamine. Unlike the anhydride route, the direct condensation of a carboxylic acid and an amine is generally unfavorable and requires the use of a coupling agent to activate the carboxylic acid. fishersci.co.ukhepatochem.com

This two-step process involves the activation of one of the carboxylic acid groups of phthalic acid, followed by a nucleophilic attack from the amine. hepatochem.com A variety of modern coupling reagents are available for this purpose.

Table 2: Common Amide Coupling Reagents

| Reagent Class | Example Reagents | Mechanism of Action | Reference |

|---|---|---|---|

| Carbodiimides | DCC (dicyclohexylcarbodiimide), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. | fishersci.co.ukhepatochem.com |

| Aminium/Uronium Salts | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Forms an active ester intermediate that readily reacts with amines. | fishersci.co.ukgrowingscience.com |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Activates the carboxyl group for amidation. | hepatochem.com |

| Acid Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid to a more reactive acyl chloride, which then reacts with the amine. | fishersci.co.ukgrowingscience.com |

This approach is less common for this specific target due to the high efficiency of the phthalic anhydride route and the potential for side reactions, such as the formation of diamides if both of phthalic acid's carboxyl groups react.

Strategies for Derivatization and Analogue Synthesis

This compound is a valuable precursor for creating more complex derivatives, primarily through transformations involving either the phthalamic acid chain or the pyridine (B92270) ring.

The most common transformation of a phthalamic acid is an intramolecular cyclization via dehydration to form the corresponding N-substituted phthalimide. researchgate.net In this case, this compound cyclizes to form N-Pyridin-3-ylmethyl-phthalimide , an isoindolinedione.

This reaction is typically promoted by heating, often in the presence of a dehydrating agent or a high-boiling point solvent like glacial acetic acid. researchgate.netresearchgate.netsphinxsai.com The mechanism involves the nucleophilic attack of the amide nitrogen onto the carboxylic acid's carbonyl carbon, followed by the elimination of a water molecule. researchgate.net This process is a key step in the Gabriel synthesis of primary amines, where the phthalimide group is used as a protecting group.

Table 3: Conditions for Cyclization of Phthalamic Acids to Phthalimides

| Method | Reagents/Conditions | Yield | Notes | Reference |

|---|---|---|---|---|

| Traditional Heating | Glacial Acetic Acid, Reflux | Good to Excellent | A common and straightforward method. researchgate.netsphinxsai.com | researchgate.netsphinxsai.com |

| Chemical Dehydration | Acetic Anhydride | High | Effective for circumventing undesired side reactions during heating in acetic acid. researchgate.net | researchgate.net |

| Catalytic | Sulphamic Acid (10%) in Acetic Acid, 110 °C | 86-98% | Catalyst can improve yield and reaction conditions. researchgate.net | researchgate.net |

| Microwave Irradiation | No solvent, 150-250 °C, 3-10 min | 52-89% | Offers a rapid synthesis alternative. researchgate.net | researchgate.net |

The pyridine ring of this compound or its phthalimide derivative is amenable to further functionalization, although its reactivity is influenced by the electron-withdrawing nature of the nitrogen heteroatom. nih.gov The ring is generally deactivated towards electrophilic aromatic substitution, which, if forced, tends to occur at the C-3 position (relative to the nitrogen). nih.gov Conversely, it is more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov

Several strategies can be employed for its modification:

Directed Ortho Metalation (DoM): Protecting groups on the aminomethyl linker, such as pivalamide (B147659) or carbamate, can direct lithiation to the C-4 position of the pyridine ring. The resulting organolithium species can then react with various electrophiles to introduce a wide range of substituents. researchgate.net

Oxidation to N-Oxide: The pyridine nitrogen can be oxidized to form a Pyridine-N-oxide . This modification activates the ring, making the C-2 and C-4 positions highly susceptible to both nucleophilic attack and C-H activation reactions catalyzed by transition metals like palladium. organic-chemistry.orgresearchgate.net This allows for the introduction of alkyl, aryl, and alkenyl groups. researchgate.net

Halogenation and Cross-Coupling: The pyridine ring can be halogenated, and the resulting halopyridines can serve as substrates for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Table 4: Potential Modifications of the Pyridine Ring

| Reaction Type | Position(s) Targeted | Typical Reagents | Resulting Functionality | Reference |

|---|---|---|---|---|

| Directed Ortho Metalation | C-4 | 1. t-BuLi; 2. Electrophile (e.g., R-X, CO₂) | Introduction of various electrophiles at C-4. | researchgate.net |

| Nucleophilic Substitution (via N-Oxide) | C-2, C-4 | Grignard reagents, organolithiums | Alkylation, Arylation. | organic-chemistry.org |

| Palladium-Catalyzed C-H Arylation (via N-Oxide) | C-2 | Aryl halides, Pd catalyst | Arylation. | researchgate.net |

| Suzuki Cross-Coupling | Varies (requires pre-halogenation) | Arylboronic acid, Pd catalyst, base | Arylation. | nih.gov |

These derivatization strategies allow for the synthesis of a diverse library of analogues from the this compound scaffold for further applications.

Substitutions on the Phthalamic Acid Benzoic Core

The functionalization of the benzoic acid core of the phthalamic acid moiety is a key strategy for modifying the compound's properties. These substitutions typically involve electrophilic aromatic substitution reactions, where the existing carboxylic acid and amide groups influence the position of the incoming substituent. The regioselectivity of these reactions is dictated by the electronic nature of these directing groups.

Researchers can introduce a variety of functional groups onto this aromatic ring to create a library of derivatives. The specific reagents and conditions used determine the nature of the substituent introduced.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on a Phthalamic Acid Core

| Reaction Type | Reagents | Typical Substituent |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | Br₂, FeBr₃ | -Br |

| Sulfonation | Fuming H₂SO₄ | -SO₃H |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |

Synthesis of Fused Heterocycles Incorporating Pyridine and Phthalic Acid Derivatives

The synthesis of fused heterocyclic systems from pyridine and phthalic acid derivatives represents a significant area of chemical exploration. These reactions construct polycyclic structures by forming new rings, often through intramolecular or intermolecular cyclization pathways. A common strategy involves the reaction of a functionalized pyridine, such as one containing a hydrazide group, with phthalic anhydride.

For instance, a 6-hydrazido-pyridinecarbonitrile can react with phthalic anhydride in acetic acid under reflux conditions. mdpi.com This reaction leads to the formation of a complex fused system, specifically a pyridinyl-phthalazinedione derivative. mdpi.com The reaction proceeds through the nucleophilic attack of the hydrazine (B178648) nitrogen on the anhydride carbonyls, followed by cyclization and dehydration to yield the stable heterocyclic product. The structure of the resulting 1-[3-Cyano-4-methyl-6-phenyl]-pyridine-2-yl-(2H)-phthalazine-3,8-dione was confirmed through spectral data, which showed the characteristic absence of NH₂ bands and the appearance of NH and dual C=O stretching frequencies in the IR spectrum. mdpi.com

These synthetic routes are crucial for accessing novel molecular scaffolds that combine the structural features of both pyridine and phthalimide-related structures. ias.ac.inbohrium.com

Table 2: Example of Fused Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Conditions | Fused Product Type |

| 6-Hydrazido-pyridinecarbonitrile | Phthalic Anhydride | Acetic Acid, Reflux | Pyridinyl-phthalazinedione |

Advanced Synthetic Methodologies and Regioselective Control

Modern organic synthesis increasingly relies on advanced methodologies that offer greater control over reaction outcomes, particularly regioselectivity. These techniques often employ catalysts and specialized directing groups to achieve transformations that are difficult or impossible using classical methods.

Directing Group Utilization in Aromatic Functionalization

Controlling the site of functionalization on an aromatic ring is a fundamental challenge in organic synthesis. Directing groups are molecular fragments that are temporarily attached to a substrate to steer a reaction to a specific C-H bond, often one that is sterically or electronically disfavored. snnu.edu.cn While this strategy has been widely applied for activating C-H bonds ortho to the directing functionality, recent advancements have enabled the functionalization of more remote meta and para positions. researchgate.netresearchgate.net

A pioneering approach for achieving meta-selective C-H activation utilizes a U-shaped, nitrile-based template. researchgate.net This directing group is designed with a specific length and geometry to position a transition metal catalyst adjacent to a meta-C-H bond, facilitating its cleavage and subsequent functionalization. researchgate.net The use of a silicon atom for tethering the directing group to the substrate allows for its easy introduction and subsequent removal under standard conditions, enhancing the synthetic utility of the methodology. nih.gov This strategy overcomes the inherent electronic bias of the substrate, providing a powerful tool for non-traditional bond formation.

Catalytic Approaches and Reaction Condition Optimization

The development of catalytic methods for synthesizing N-substituted phthalimides and their phthalamic acid precursors has focused on improving efficiency and operating under milder conditions. Traditional methods often require harsh conditions, such as high temperatures and strong acidic dehydrating agents. nih.gov

A significant advancement is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. chemrxiv.org NHC-catalyzed atroposelective amidation allows for the synthesis of well-decorated N-aryl phthalimides from phthalamic acids in excellent yields and high enantioselectivities (up to 99% yield and 98:2 er). know-todays-news.com This process involves the in-situ activation of the phthalamic acid, followed by the NHC-catalyzed cyclization, all under mild conditions. chemrxiv.orgresearchgate.net This organocatalytic strategy avoids the need for expensive or toxic metal catalysts and high temperatures, representing a greener and more efficient synthetic route. nih.gov Other research has explored reusable heterogeneous Lewis acid catalysts, such as commercial Nb₂O₅, for the direct synthesis of cyclic imides from dicarboxylic acids or anhydrides with amines. researchgate.net

Table 3: Comparison of Synthetic Conditions for Imide Formation

| Method | Catalyst | Temperature | Key Advantages |

| Traditional Condensation | None / Acid | High | Simple reagents |

| NHC Organocatalysis | N-Heterocyclic Carbene | Mild | High yield, high enantioselectivity, mild conditions |

| Heterogeneous Catalysis | Nb₂O₅ | Moderate | Reusable catalyst, base-tolerant |

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and designing new transformations. For the NHC-catalyzed synthesis of N-aryl phthalimides from phthalamic acids, mechanistic studies have provided significant insights. know-todays-news.com These investigations reveal that the reaction does not proceed through a simple dehydration. Instead, the NHC catalyst adds to isoimides that are generated in situ from the phthalamic acid. chemrxiv.orgresearchgate.net

This addition introduces a unique mode of generating acylazolium intermediates, which are key to the subsequent atroposelective amidation step. know-todays-news.comresearchgate.net Computational studies, such as those using Density Functional Theory (DFT), can be employed to model the reaction pathways, calculate activation free energies, and analyze the stability of intermediates and transition states. nih.gov Such computational approaches have been used to elucidate complex reaction mechanisms, for example, in the formation of N-nitrosamines, by identifying key steps and intermediates that govern the reaction outcome. nih.gov This synergy between experimental and computational investigation is vital for advancing the fundamental understanding of key synthetic transformations.

In Vitro and Preclinical Biological Activity Spectrum of this compound

The following article details the current scientific understanding of the in vitro and preclinical biological activity of the chemical compound this compound. The content is structured to focus exclusively on its evaluated anticancer, antimicrobial, and anti-inflammatory properties.

In Vitro and Preclinical Biological Activity Spectrum

A comprehensive review of published scientific literature reveals a lack of available data regarding the screening of N-Pyridin-3-ylmethyl-phthalamic acid against common cancer cell lines such as the human liver cancer cell line (HepG-2) and the human breast cancer cell line (MCF-7). While numerous studies have investigated the cytotoxic effects of various pyridine (B92270) and phthalimide (B116566) derivatives, specific experimental results for this compound are not present in the accessible scientific record.

Table 1: Cytotoxic Activity of this compound Against HepG-2 and MCF-7 Cancer Cell Lines

| Compound | Cell Line | Parameter | Value |

|---|---|---|---|

| This compound | HepG-2 | IC₅₀ (µM) | No data available |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

There is currently no available research detailing the assessment of this compound in preclinical models to determine its effects on tumor growth inhibition and cell viability.

Scientific literature lacks specific studies on the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacterial strains. While the broader classes of phthalimide and pyridine derivatives have been investigated for their antimicrobial properties, data for this particular compound is not available. nih.govf1000research.comresearchgate.netnih.govsphinxsai.comresearchgate.nettpcj.orgresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net

Table 2: Antibacterial Activity of this compound

| Compound | Bacterial Strain | Activity (e.g., MIC, Zone of Inhibition) |

|---|---|---|

| This compound | Gram-Positive (e.g., Staphylococcus aureus) | No data available |

MIC stands for Minimum Inhibitory Concentration.

There are no published studies that have specifically assessed the antifungal activity of this compound against any fungal species.

Direct studies on the anti-inflammatory properties of this compound have not been identified in the scientific literature. However, research into a structurally related compound, N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide, which is the cyclized imide form of the title compound with a tetrafluorinated phthalic ring, has shown significant anti-inflammatory activity. nih.gov This derivative was found to be a potent inhibitor of tumour necrosis factor-alpha (TNF-α) production, a key cytokine in inflammatory responses. nih.gov

In a study, N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide demonstrated 84% inhibition of TNF-α production at a concentration of 10 µM. nih.gov Furthermore, this compound exhibited anti-edematous effects in a PMA-induced mouse-ear swelling test, with oral administration leading to a 63% reduction in ear thickness. nih.gov It also showed potent inhibition in the rat carrageenan foot edema test with an ID₅₀ of 0.14 µMkg⁻¹. nih.gov While these findings are for a related but different molecule, they suggest that the N-pyridin-3-ylmethyl-phthalimide scaffold may have potential for anti-inflammatory activity.

Table 3: Anti-inflammatory Activity of a Structurally Related Compound

| Compound | Assay | Result |

|---|---|---|

| N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide | TNF-α Production Inhibition | 84% inhibition at 10 µM nih.gov |

| N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide | PMA-induced Mouse-Ear Swelling (oral) | 63% reduction in ear thickness nih.gov |

An extensive review of the scientific literature reveals the biological activity spectrum of this compound and its related compounds, particularly its cyclized form, N-(pyridin-3-ylmethyl)phthalimide. Research has primarily focused on the anti-inflammatory and neurological properties of this structural class.

Molecular Mechanism of Action and Biological Target Elucidation

Direct Receptor Binding and Affinity Studies (e.g., Sortilin, P2X7, EGFR, RET)

There is no available scientific literature detailing direct binding or affinity studies of N-Pyridin-3-ylmethyl-phthalamic acid with Sortilin, P2X7, Epidermal Growth Factor Receptor (EGFR), or the RET proto-oncogene. Receptor binding assays are crucial for identifying the direct molecular targets of a compound and quantifying its binding affinity, typically expressed as an inhibition constant (Ki) or dissociation constant (Kd). However, such studies for this compound have not been reported.

Characterization of Enzyme Inhibition Kinetics and Specificity

Information regarding the ability of this compound to inhibit specific enzymes is not present in the accessible scientific literature. Studies on enzyme inhibition kinetics are fundamental to understanding how a compound may interfere with biochemical pathways. These studies determine parameters such as the half-maximal inhibitory concentration (IC50) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Without such data, the enzymatic targets and inhibitory potential of this compound remain unknown.

Investigation of Molecular Interactions with Biomolecules (e.g., DNA Binding)

There are no published studies investigating the interaction of this compound with biomolecules such as DNA. Techniques like UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism are often employed to study the binding of small molecules to DNA, revealing potential intercalative or groove-binding interactions. The absence of such research indicates that the potential for this compound to interact with genetic material has not been explored.

Elucidation of Intracellular Signaling Pathway Modulation

The effect of this compound on intracellular signaling pathways has not been documented. Research in this area would typically involve cell-based assays to monitor the phosphorylation status of key signaling proteins or changes in the levels of second messengers to determine if the compound activates or inhibits specific pathways that regulate cellular processes.

Pharmacophore Analysis and Identification of Key Structural Determinants for Biological Activity

A pharmacophore model for this compound has not been developed due to the lack of biological activity data. Pharmacophore modeling and structure-activity relationship (SAR) studies are contingent on having a set of molecules with known biological activities. These computational chemistry techniques help to identify the essential structural features of a molecule responsible for its biological effect. Without primary bioactivity data, such analyses for this compound cannot be performed.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Pyridin-3-ylmethyl-phthalamic acid, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern the ligand-receptor binding. These simulations can provide insights into the binding affinity and mode of interaction with various proteins, such as kinases or other enzymes implicated in disease pathways. nih.govresearchgate.net

The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the interaction energy for different conformations. The results can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the complex. nih.gov For instance, the pyridine (B92270) nitrogen and the amide and carboxylic acid groups of this compound are potential sites for hydrogen bonding with amino acid residues in a protein's active site.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | - | - |

| Hydrogen Bonds | 3 | Lys72, Asp184 | Hydrogen Bonding |

| Hydrophobic Interactions | 5 | Val57, Leu132, Ala80 | Hydrophobic |

| Electrostatic Interactions | 2 | Glu91, Arg150 | Ionic |

Density Functional Theory (DFT) Studies on Reactivity, Stability, and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its molecular geometry, reactivity, and stability. researchgate.netnih.gov These studies can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. researchgate.netnih.gov

The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. Furthermore, DFT can be used to compute various electronic properties such as ionization potential, electron affinity, and electrostatic potential maps, which are crucial for understanding the molecule's behavior in biological systems. ijcce.ac.ir

Table 2: Representative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.7 |

Molecular Dynamics Simulations to Understand Binding Dynamics and Conformational Changes

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov For this compound, MD simulations can be employed to study the stability of the docked complex, observe conformational changes in both the ligand and the protein upon binding, and analyze the role of solvent molecules in the interaction. nih.gov These simulations can reveal the flexibility of the ligand within the binding pocket and the persistence of key interactions identified through molecular docking. mdpi.com

By simulating the system for nanoseconds or even microseconds, researchers can gain a more realistic understanding of the binding process and the thermodynamic stability of the ligand-protein complex. This information is crucial for validating docking results and for the rational design of more potent and selective inhibitors. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization

In silico ADME prediction models are used to estimate the pharmacokinetic properties of a compound, which are critical for its development as a drug. globalhealthsciencegroup.com For this compound, these computational tools can predict its absorption, distribution, metabolism, and excretion characteristics. Parameters such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes can be estimated. mdpi.comnih.gov

These predictions are vital in the early stages of drug discovery to identify potential liabilities and guide the chemical modification of the lead compound to improve its drug-like properties. globalhealthsciencegroup.com For example, if a compound is predicted to have poor oral absorption, medicinal chemists can introduce structural modifications to enhance its solubility and permeability.

Table 3: Sample In Silico ADME Prediction for this compound

| ADME Property | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption (%) | > 80% |

| Blood-Brain Barrier Permeability | Low |

| CYP2D6 Inhibitor | No |

| LogP (Octanol/Water Partition Coefficient) | 2.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgresearchgate.net For this compound and its analogs, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can be physicochemical, electronic, or structural in nature. nih.gov

A robust QSAR model can be a powerful tool for predicting the activity of newly designed compounds without the need for their synthesis and experimental testing. This allows for the rapid screening of virtual libraries of compounds and the prioritization of candidates with the highest predicted potency for further investigation, thereby streamlining the drug discovery process. researchgate.net

Structure Activity Relationship Sar Studies

Impact of Substitutions on the Phthalamic Acid Moiety on Biological Potency

The phthalamic acid portion of N-Pyridin-3-ylmethyl-phthalamic acid is a crucial determinant of its biological activity. Modifications to this moiety can significantly alter the compound's potency. Research on related N-phthalimide derivatives, which share a common structural backbone derived from phthalic acid, has shown that substitutions on the phthaloyl ring system can modulate biological effects. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can influence the electronic distribution of the entire molecule, thereby affecting its binding affinity to target proteins.

The nature and position of substituents on the aromatic ring of the phthalamic acid can impact steric and electronic properties. Bulky substituents may hinder the optimal binding of the molecule to its target, while smaller, strategically placed groups could enhance interaction. The carboxyl group of the phthalamic acid is of particular importance, as it can participate in hydrogen bonding and electrostatic interactions with biological macromolecules.

Interactive Table: Hypothetical Impact of Phthalic Acid Moiety Substitutions on Biological Potency

| Substituent Position | Substituent Type | Predicted Impact on Potency | Rationale |

|---|---|---|---|

| 4-position | Electron-withdrawing (e.g., -NO2) | Potential Increase | May enhance electrostatic interactions. |

| 4-position | Electron-donating (e.g., -OCH3) | Variable | Could either improve or hinder binding depending on the target's electronic properties. |

| 5-position | Bulky group (e.g., -t-butyl) | Likely Decrease | Steric hindrance could prevent optimal binding. |

Influence of Pyridine (B92270) Nitrogen Position and Substituents on Target Affinity and Selectivity

The position of the nitrogen atom within the pyridine ring is a critical factor influencing the target affinity and selectivity of this compound analogs. Studies on various pyridine-containing compounds have demonstrated that the nitrogen's location (ortho, meta, or para) dictates the molecule's ability to form key interactions, such as hydrogen bonds, with its biological target. nih.govresearchgate.netmdpi.comnih.gov For example, research on certain Schiff bases containing a pyridine moiety showed that a nitrogen at the 4-position resulted in effective inhibition of S. aureus, whereas a nitrogen at the 3-position was more effective against E. coli. nih.govresearchgate.net This highlights how the nitrogen's position can determine target selectivity.

Substituents on the pyridine ring also play a significant role in modulating biological activity. The presence of groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) has been shown to enhance the antiproliferative activity of pyridine derivatives. nih.gov Conversely, bulky groups or halogen atoms can sometimes lead to a decrease in activity. nih.gov These substitutions can affect the molecule's electronic properties, solubility, and steric profile, all of which are crucial for effective binding to a biological target.

Interactive Table: Influence of Pyridine Nitrogen Position and Substituents

| Nitrogen Position | Substituent | Effect on Target Affinity | Rationale |

|---|---|---|---|

| 3-position (meta) | None | Baseline Affinity | The parent compound's configuration. |

| 2-position (ortho) | None | Altered Affinity/Selectivity | Changes the vector of potential hydrogen bonds. |

| 4-position (para) | None | Altered Affinity/Selectivity | Modifies the molecule's dipole moment and interaction geometry. |

| Any position | -OH | Potential Increase | Can act as a hydrogen bond donor/acceptor. nih.gov |

Role of the Methylene (B1212753) Linker and Amide Bond in Molecular Recognition

The methylene linker (-CH2-) and the amide bond (-CONH-) are fundamental to the structural integrity and biological activity of this compound. The methylene group provides a degree of conformational flexibility, allowing the pyridine and phthalamic acid moieties to adopt an optimal orientation for binding to a biological target. Its length and flexibility are critical; a linker that is too short or too rigid may prevent the molecule from achieving the necessary conformation for effective interaction.

The amide bond is a key site for molecular recognition, primarily through its ability to form hydrogen bonds. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often crucial for the high-affinity binding of a ligand to its receptor. The planarity of the amide bond also imposes conformational constraints on the molecule, which can be important for pre-organizing the molecule for binding. In the crystal structure of a related compound, bis(pyridin-3-ylmethyl)ethanediamide, the central amide-containing residue was found to be nearly co-planar, and the amide groups participated in intramolecular hydrogen bonding. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound is intrinsically linked to its biological activity. mdpi.com The spatial arrangement of the pyridine and phthalamic acid rings, as well as the orientation of the amide bond, determines how well the molecule can fit into the binding site of its target. Conformational analysis, through both computational modeling and experimental techniques, is essential for understanding these relationships. mdpi.comnih.gov

The relative orientation of the aromatic rings can be described by dihedral angles, and certain conformations may be more energetically favorable for binding than others. For instance, a "U-shaped" conformation has been observed in a similar molecule, bis(pyridin-3-ylmethyl)ethanediamide, where the two pyridyl rings lie on the same side of the central plane. nih.gov The ability of the molecule to adopt and maintain a bioactive conformation is a key determinant of its potency.

Development of SAR Models from Experimental Data

The development of such a model would involve the following steps:

Data Collection: A dataset of this compound analogs with their corresponding measured biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices (e.g., connectivity indices).

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques to ensure its robustness and reliability.

Such a model could then be used to predict the biological activity of novel, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.

Future Directions and Translational Research Perspectives

Exploration of Novel Derivatization Avenues for Enhanced Potency and Selectivity

A key future direction for the development of N-Pyridin-3-ylmethyl-phthalamic acid as a potential therapeutic agent lies in the systematic exploration of novel derivatization strategies. The goal of such efforts would be to enhance its biological potency and selectivity for specific targets. This can be achieved through targeted modifications of its core structure.

Table 1: Potential Derivatization Strategies for this compound

| Structural Moiety | Potential Modifications | Rationale |

| Pyridine (B92270) Ring | Introduction of electron-donating or electron-withdrawing groups; substitution at various positions. | To modulate the electronic properties and steric profile of the molecule, potentially improving target binding and pharmacokinetic properties. |

| Phthalamic Acid Moiety | Esterification of the carboxylic acid; conversion to amides or other carboxylic acid bioisosteres. | To enhance cell permeability, alter solubility, and potentially modify the compound's interaction with its biological target. |

| Amide Linker | N-alkylation or N-arylation; incorporation into a cyclic structure. | To alter the conformational flexibility of the molecule, which can influence binding affinity and selectivity. |

For instance, the introduction of small alkyl or halogen groups on the pyridine ring could lead to improved interactions within a target's binding pocket. Similarly, modification of the carboxylic acid group of the phthalamic acid moiety to esters or amides could improve the compound's ability to cross cell membranes and enhance its oral bioavailability. The synthesis of a library of such derivatives would be a critical first step in a structure-activity relationship (SAR) study to identify compounds with optimized properties.

Identification of Additional Biological Targets Through Phenotypic Screening and Proteomics

A significant challenge and opportunity in the future study of this compound is the identification of its biological targets. Phenotypic screening, which assesses the effect of a compound on cell behavior or morphology without a preconceived target, offers an unbiased approach to uncover its potential therapeutic applications. nih.gov For example, a library of derivatives could be screened against a panel of cancer cell lines to identify any antiproliferative effects.

Once a desirable phenotype is observed, chemical proteomics can be employed for target deconvolution. mdpi.com This involves using the active compound or a modified version of it as a "bait" to capture its interacting proteins from cell lysates. The captured proteins can then be identified using mass spectrometry.

Table 2: Methodologies for Biological Target Identification

| Methodology | Description | Potential Application for this compound |

| Phenotypic Screening | Assessing the effects of the compound on cellular or organismal phenotypes. | Screening for effects on cell proliferation, inflammation, or other disease-relevant processes. |

| Affinity-Based Proteomics | Using a modified version of the compound to isolate its binding partners. | Identifying the specific proteins that this compound interacts with to exert its biological effects. |

| In Silico Target Prediction | Computational methods to predict potential targets based on the compound's structure. | Generating hypotheses about potential targets that can be experimentally validated. |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the mechanism of action of this compound and its derivatives, the integration of multi-omics data will be crucial. nygen.iopharmafeatures.com This approach involves the simultaneous analysis of different types of biological data, such as genomics, transcriptomics, proteomics, and metabolomics, from cells or tissues treated with the compound.

By analyzing how this compound affects gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics), researchers can construct a detailed picture of its cellular effects. nih.govnih.gov This multi-faceted view can help to confirm the identified biological target and reveal downstream signaling pathways that are modulated by the compound. Such a deep mechanistic understanding is invaluable for predicting both on-target efficacy and potential off-target effects. nih.govresearchgate.net

Development of Advanced Preclinical Disease Models for Comprehensive Efficacy Evaluation

Following promising results from in vitro studies, the comprehensive evaluation of this compound's efficacy will require the use of advanced preclinical disease models. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of tissues in the body. mdpi.com Therefore, three-dimensional (3D) cell culture models, such as spheroids and organoids, should be employed. These models better mimic the cell-cell and cell-matrix interactions that occur in vivo and can provide more accurate predictions of a compound's therapeutic potential. nih.gov

For in vivo studies, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming increasingly important. nih.gov These models can help to assess the efficacy of this compound in a more clinically relevant setting and may also aid in the identification of biomarkers that could predict patient response.

Application of Synthetic Biology and Biocatalytic Approaches for Sustainable Compound Production

Looking towards the future, the development of sustainable and cost-effective methods for the production of this compound and its derivatives will be important for its potential clinical translation. Synthetic biology and biocatalysis offer promising avenues to achieve this. longdom.org

Synthetic biology involves the engineering of microorganisms to produce desired chemicals. dtu.dk It may be possible to design a microbial cell factory that can synthesize this compound from simple starting materials. Biocatalysis, the use of enzymes to perform chemical reactions, can also be explored. chemistryjournals.netportlandpress.com Enzymes could be used to catalyze key steps in the synthesis of the compound, potentially leading to a more environmentally friendly and efficient process compared to traditional chemical synthesis. Research into the biocatalytic production of pyridine and its derivatives is an active area of investigation. ukri.orgrsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-Pyridin-3-ylmethyl-phthalamic acid, and what precursors are critical for its synthesis?

- Methodological Answer : Synthesis typically involves coupling pyridine-3-methanol with phthalic anhydride derivatives under anhydrous conditions. Precursors like pyridine-3-methanol can be sourced from specialized suppliers (e.g., Sigma-Aldrich, Fisher Scientific) . Catalytic agents such as EDC/NHS (commonly used in carbodiimide chemistry) may enhance reaction efficiency, as demonstrated in analogous pyridine derivative syntheses . Purification via column chromatography or recrystallization is advised to isolate the target compound.

Q. How can researchers validate the molecular structure of this compound using spectroscopic methods?

- Methodological Answer : Combine NMR (¹H/¹³C) for functional group identification and mass spectrometry (HRMS) for molecular weight confirmation. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is recommended. SHELXL’s parameter constraints (e.g., anisotropic displacement refinement) improve accuracy in resolving bond lengths and angles .

Q. What are the key challenges in achieving high-purity batches of this compound?

- Methodological Answer : Batch-to-batch variability can arise from incomplete purification or residual solvents. Implement HPLC with UV detection (λ = 254 nm) for purity assessment. For sensitive assays (e.g., enzyme inhibition studies), request peptide-content analysis or TFA removal protocols to minimize interference, as outlined in peptide synthesis quality control guidelines .

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data during refinement of this compound?

- Methodological Answer : Contradictions in thermal parameters or occupancy factors may arise from twinning or disorder. Use SHELXL’s TWIN and PART commands to model twinned or split positions . Validate refinement with R-factor convergence tests and electron density maps (e.g., using WinGX/ORTEP for visualization) . Cross-check with spectroscopic data to resolve ambiguities.

Q. What computational tools are optimal for analyzing anisotropic displacement parameters (ADPs) in this compound?

- Methodological Answer : WinGX/ORTEP provides graphical interfaces to visualize ADPs and hydrogen-bonding networks. The ELLA command in ORTEP generates displacement ellipsoids, critical for assessing molecular rigidity or flexibility . Pair this with SHELXL’s SIMU and DELU restraints to refine ADPs against high-resolution data .

Q. How can researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies in buffers (pH 2–12) at 40–60°C. Monitor degradation via LC-MS and quantify using calibration curves (e.g., uric acid or sodium acetate as internal standards) . For solid-state stability, use powder XRD to detect polymorphic transitions, referencing SHELX’s metric analysis tools for lattice parameter comparisons .

Q. What strategies improve the reproducibility of bioassay results involving this compound?

- Methodological Answer : Standardize solvent systems (e.g., DMSO:PBS ratios) to prevent solubility-driven variability. Pre-treat electrodes or biosensors with MCH or MUA to reduce nonspecific binding in electrochemical assays, as detailed in surface functionalization protocols . Include triplicate measurements and negative controls (e.g., ethanolamine-blocked surfaces) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.